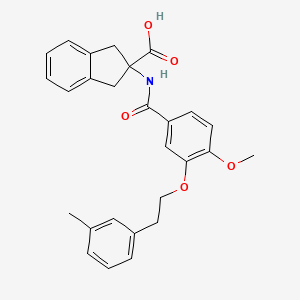

2-(4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino)-indan-2-carboxylic acid

Vue d'ensemble

Description

SAR-100842 is a potent orally available selective antagonist of the LPA1 receptor.

Applications De Recherche Scientifique

Treatment of Systemic Sclerosis

SAR-100842 has been studied as a potential treatment for patients with diffuse cutaneous systemic sclerosis (dcSSc). A study involved an 8-week double-blind, randomized, placebo-controlled phase followed by a 16-week open-label extension . The compound, acting as a lysophosphatidic acid receptor 1 antagonist, showed promise in safety and biomarker identification related to the disease’s pathogenesis .

Fibrosis Inhibition

Preclinical genetic and pharmacological studies have indicated SAR-100842’s role in inhibiting fibrosis, one of the key processes in systemic sclerosis. The compound’s impact on skin biomarkers of disease activity and its clinical efficacy in reducing fibrosis have been explored in clinical trials .

Microangiopathy Management

SAR-100842’s effects on microangiopathy, another critical aspect of systemic sclerosis, have been investigated. The compound’s potential to alleviate microangiopathy symptoms through its antagonistic action on the LPA1 receptor has been a subject of research .

Immunoinflammation Control

The compound has been associated with controlling immunoinflammation. Studies have assessed its safety and efficacy in managing immunoinflammatory processes, particularly in systemic sclerosis patients .

Gene Expression Modulation

Research has also focused on SAR-100842’s ability to modulate gene expression. It has been used to identify an LPA-induced gene signature in patients’ skin, which could serve as a biomarker for systemic sclerosis .

Signal Transduction Impact

SAR-100842 has shown inhibitory activity on Gαq signal transduction in cell lines expressing the LPA1 receptor. This suggests its potential application in diseases where LPA1-mediated signaling is a contributing factor .

Target Engagement

The compound has demonstrated successful target engagement by reducing certain skin LPA-induced marker mRNA levels, such as Wnt2, PAI1, and SFRP4. This indicates its potential utility in targeted therapies .

Safety and Tolerability Profile

Lastly, SAR-100842 has been evaluated for its safety and tolerability in patients. The most frequent adverse events reported were headache, diarrhea, and nausea, but the overall safety profile was considered acceptable .

Mécanisme D'action

Target of Action

SAR-100842, also known as Y76WZ464EY, CZN001, FIPAXALPARANT, Edg-2 receptor inhibitor 1, or 2-(4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino)-indan-2-carboxylic acid, is a potent, selective oral antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1) . LPAR1 is involved in several key processes of systemic sclerosis, including fibrosis, microangiopathy, and immunoinflammation .

Mode of Action

SAR-100842 interacts with its target, LPAR1, by inhibiting its function. This inhibition results in a reduction of the LPA-driven Gαi signaling, with an IC50 of 52.5 ± 12 nM . It also shows weak inhibitory activity (25-30%) on the LPA-driven Gαq signaling in RH7777 cells expressing LPAR1 .

Biochemical Pathways

The inhibition of LPAR1 by SAR-100842 affects several biochemical pathways. It reduces the migration of cells, such as MDA-MD-231T and 4T1-Luc2, through a collagen membrane to FBS and LPA chemoattractants . It also leads to a greater reduction of some skin LPA-induced marker mRNA levels (e.g., Wnt2, PAI1, and SFRP4) compared to placebo, indicating successful target engagement .

Pharmacokinetics

It is known that sar-100842 is orally available , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The administration of SAR-100842 results in a reduction of skin thickness assessed by mRSS . The clinical efficacy of SAR-100842 is supported by biological evidence of LPA target engagement . These results suggest that SAR-100842 may be an effective treatment for diffuse cutaneous systemic sclerosis (dcSSc), although this needs to be confirmed in larger controlled trials .

Action Environment

It is known that sar-100842 was well tolerated in patients with dcssc , suggesting that it may have a favorable safety profile in the physiological environment of these patients

Propriétés

IUPAC Name |

2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJDTNUCCXWTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino)-indan-2-carboxylic acid | |

CAS RN |

1195941-38-8 | |

| Record name | SAR-100842 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195941388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fipaxalparant | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76WZ464EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does Fipaxalparant interact with its target and what are the downstream effects?

A1: Fipaxalparant acts as a selective negative allosteric modulator of lysophosphatidic acid receptor 1 (LPAR1). [, ] This means that it binds to a site distinct from the active site of LPAR1, reducing its activity. LPAR1, when activated, plays a role in fibrotic processes. By inhibiting LPAR1, fipaxalparant aims to reduce the signaling pathways associated with fibrosis, offering a potential therapeutic approach for diseases like systemic sclerosis and idiopathic pulmonary fibrosis.

Q2: What is the impact of food on the pharmacokinetics of Fipaxalparant?

A2: Studies in healthy volunteers revealed that a high-fat meal significantly increased the maximum observed concentration (Cmax) and area under the curve (AUC) of fipaxalparant. [] Specifically, a high-fat meal increased Cmax and AUC by approximately 1.9-fold and 2.1-fold, respectively, compared to fasted conditions. This information is crucial for determining appropriate dosing regimens in clinical settings, as administration with food may enhance absorption and overall exposure to the drug.

Q3: What are the known in vivo effects of Fipaxalparant and what is its current clinical trial status?

A3: While detailed in vivo efficacy data wasn't provided in the abstracts, fipaxalparant has progressed to phase 2 clinical trials for diffuse cutaneous systemic sclerosis and idiopathic pulmonary fibrosis. [, ] This advancement indicates promising preclinical findings and supports further investigation of its therapeutic potential in human subjects. The ongoing trials aim to evaluate the safety and efficacy of fipaxalparant in these patient populations and further elucidate its mechanism of action in vivo.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)